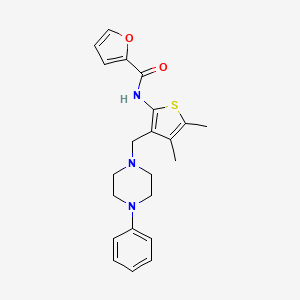

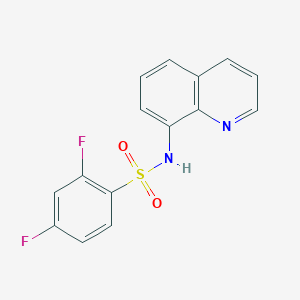

![molecular formula C13H11Cl2NO B2815812 2-[(3,5-Dichloroanilino)methyl]benzenol CAS No. 199990-19-7](/img/structure/B2815812.png)

2-[(3,5-Dichloroanilino)methyl]benzenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

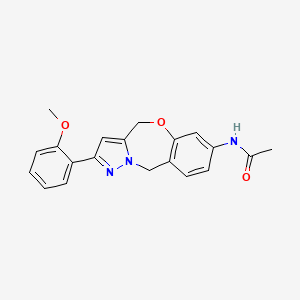

2-[(3,5-Dichloroanilino)methyl]benzenol (DCMB) is an organic compound belonging to the phenyl group of compounds. It is a white solid with a melting point of 140°C. DCMB is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

科学的研究の応用

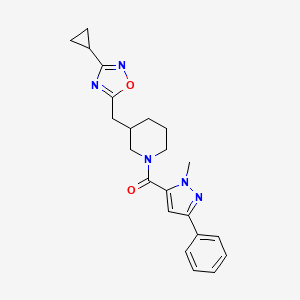

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-[(3,5-Dichloroanilino)methyl]benzenol have been investigated for their potential to modify the oxygen affinity of hemoglobin. This research focuses on the synthesis and testing of molecules capable of decreasing the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas needing a reversal of depleted oxygen supply such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. Notably, 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives demonstrate significant allosteric effects on hemoglobin, showcasing their potential for therapeutic applications (Randad et al., 1991).

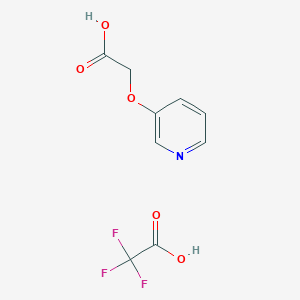

Plant Growth Regulation

Research into chloro- and methyl-substituted phenoxyacetic and benzoic acids has revealed their physiological activity on plant growth regulation. Studies using the wheat cylinder, pea segment, and pea curvature tests found high activity associated with specific substitution patterns on the phenoxyacetic acids, indicating the potential of these compounds, by analogy, for plant growth regulation and agricultural applications (Pybus et al., 1959).

Chemoselective Ring Opening

The compound 2-[(4-chloroanilino)methyl]phenol, closely related to this compound, has been used in chemoselective ring-opening reactions of benzoxazaphosphinines. This demonstrates the compound's utility in synthetic chemistry for generating heterocyclic phosphorus-containing compounds, which could have applications in materials science or as intermediates in pharmaceutical synthesis (Reddy et al., 2008).

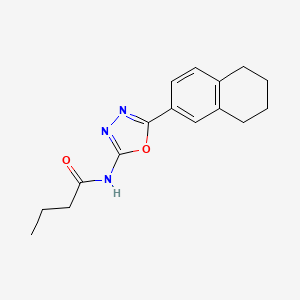

"Privileged Scaffold" in Medicinal Chemistry

The structural motif of benzoxazolone and its analogs, related to the compound , has been highlighted as a "privileged scaffold" in medicinal chemistry. These structures are capable of mimicking phenol or catechol in a metabolically stable form, leading to a wide range of therapeutic applications including analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds. This highlights the potential of this compound derivatives in drug discovery (Poupaert et al., 2005).

特性

IUPAC Name |

2-[(3,5-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRJXGLWCSJDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)

![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)